An In-depth Technical Guide to 4-Methylumbelliferyl β-D-cellopentoside: Properties and Applications
An In-depth Technical Guide to 4-Methylumbelliferyl β-D-cellopentoside: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylumbelliferyl β-D-cellopentoside (4-MUC5) is a fluorogenic substrate pivotal for the sensitive detection of cellulase activity, particularly that of cellobiohydrolases.[1][] Its utility is rooted in the enzymatic release of the highly fluorescent 4-methylumbelliferone (4-MU) molecule, enabling precise quantification of enzyme kinetics. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of 4-MUC5, offering a valuable resource for researchers in biofuel development, enzymology, and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-MUC5 is essential for its effective use in experimental settings. These properties dictate its handling, storage, and application in various assay conditions.
| Property | Value | Source(s) |
| CAS Number | 84325-20-2 | [1][3] |
| Molecular Formula | C40H58O28 | [1][3] |
| Molecular Weight | 986.89 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 283-285°C (decomposes) | [5] |
| Solubility | DMSO (Slightly), Water (Very Slightly, requires heating and sonication) | [5] |
| Storage Temperature | 2°C - 8°C or -20°C, protect from light | [6] |
Mechanism of Action: A Fluorogenic Cascade
The utility of 4-Methylumbelliferyl β-D-cellopentoside as a substrate lies in its clever molecular design. The non-fluorescent substrate is enzymatically cleaved by cellulases, specifically cellobiohydrolases, which hydrolyze the glycosidic bond linking the cellopentaose moiety to the 4-methylumbelliferone fluorophore.[9] Upon cleavage, the liberated 4-methylumbelliferone (4-MU) exhibits strong fluorescence, the intensity of which is directly proportional to the enzymatic activity.
Spectral Properties of 4-Methylumbelliferone (4-MU)
The fluorescence of the liberated 4-MU is highly dependent on the pH of the solution.[10][11] At acidic pH, the fluorescence is minimal, while in alkaline conditions, the fluorescence is significantly enhanced. This is a critical consideration for assay development, as the reaction is typically stopped with a high pH buffer to maximize the fluorescent signal.
The excitation maximum of 4-MU is pH-dependent, with values around 320 nm in acidic conditions and shifting to approximately 360-365 nm in neutral to alkaline solutions.[10][12] The emission maximum is consistently in the range of 445-450 nm.[10][12][]
Stability Considerations
The stability of 4-Methylumbelliferyl β-D-cellopentoside is crucial for reliable and reproducible experimental results. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to prevent degradation.[14] Repeated freeze-thaw cycles should be avoided. While specific stability studies on 4-MUC5 are limited, research on β-glucosidase enzymes suggests that assays are often performed in a pH range of 5.0 to 8.0 and at temperatures up to 50°C.[15] It is advisable to determine the optimal pH and temperature for the specific cellulase being investigated.
Experimental Protocol: Cellulase Activity Assay
This protocol provides a general framework for measuring cellulase activity using 4-MUC5. Optimization of substrate and enzyme concentrations, as well as incubation time, is recommended for specific experimental conditions.
Materials:
-
4-Methylumbelliferyl β-D-cellopentoside (4-MUC5)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop Buffer (e.g., 0.1 M Glycine-NaOH, pH 10.7)
-
Purified cellulase or experimental sample
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of 4-MUC5 in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).
-
Enzyme Preparation: Dilute the cellulase enzyme or experimental sample in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well black microplate, add 50 µL of the enzyme preparation to each well. Include appropriate controls such as a no-enzyme control (Assay Buffer only) and a no-substrate control.
-
Initiate Reaction: Start the reaction by adding 50 µL of the 4-MUC5 working solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 40°C) for a specific period (e.g., 30 minutes).[16]
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Buffer to each well. The alkaline pH will enhance the fluorescence of the liberated 4-MU.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation set to ~365 nm and emission at ~450 nm.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. The enzyme activity can be quantified by comparing the fluorescence of the samples to a standard curve of 4-methylumbelliferone.
Synthesis of 4-Methylumbelliferyl β-D-cellopentoside
The chemical synthesis of 4-MUC5 is a multi-step process. A general approach involves the synthesis of a peracetylated cellopentaose, which is then coupled with 4-methylumbelliferone in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4).[17] The final step is the deacetylation of the protected intermediate to yield the desired product.[17] The synthesis of similar 4-methylumbelliferyl glycosides has also been reported, providing alternative synthetic strategies.[18]
Conclusion
4-Methylumbelliferyl β-D-cellopentoside stands out as a highly sensitive and specific substrate for the quantification of cellulase activity. Its well-defined chemical properties and the robust fluorescence of its hydrolysis product make it an invaluable tool for researchers in diverse scientific fields. By understanding the principles outlined in this guide, scientists can effectively employ 4-MUC5 to advance their research in enzymology, biofuel production, and beyond.
References
- Synthesis and Stability Assay of 4-methylumbelliferyl (1-->3)-beta-D-pentaglucoside. [No Source Found]
-
Chernoglazov, V. M., Ermolova, O. V., & Klesov, A. A. (1989). Continuous photometric determination of endo-1,4-beta-D-glucanase (cellulase) activity using 4-methylumbelliferyl-beta-D-cellobioside as a substrate. Analytical Biochemistry, 179(1), 186–189. [Link]
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Zhi, H., Wang, J., Wang, S., & Liu, J. (2013). Fluorescent properties of hymecromone and fluorimetric analysis of hymecromone in compound dantong capsule. Journal of Spectroscopy, 2013, 1-6. [Link]
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Megazyme. CELLULASE. [Link]
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Hoppe, H. G. (1993). A sensitive method using 4-methylumbelliferyl-beta-cellobiose as a substrate to measure (1,4)-beta-glucanase activity in sediments. Applied and Environmental Microbiology, 59(11), 3592–3596. [Link]
-
de Cássia Garcia Simão, R., Macedo, J. A., de Souza, M. V., & da Silva, D. P. (2020). A Highly Glucose Tolerant ß-Glucosidase from Malbranchea pulchella (MpBg3) Enables Cellulose Saccharification. Catalysts, 10(10), 1134. [Link]
-
Megazyme. endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). [Link]
-
Szweda, R., Spohr, U., Lemieux, R. U., Schindler, D., Bishop, D. F., & Desnick, R. J. (1989). Synthesis of 4-methylumbelliferyl glycosides for the detection of α- and β-D-galactopyranosaminidases. Canadian Journal of Chemistry, 67(8), 1388–1391. [Link]
-
ResearchGate. Principle of the 4-methylumbelliferyl-β-D-cellobioside (4-MUC) detection system. [Link]
-
ResearchGate. Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside?. [Link]
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